
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide, also known as PSB-0739, is a novel small molecule inhibitor of the protease-activated receptor 2 (PAR2). PAR2 is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, pain, and cancer progression. PSB-0739 has been shown to have potential therapeutic applications in these areas, making it an interesting subject for scientific research.
Mechanism of Action
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide acts as a selective antagonist of PAR2, blocking its activation by proteases. PAR2 activation has been implicated in various physiological processes, including inflammation, pain, and cancer progression. By blocking PAR2 activation, this compound may have therapeutic potential in these areas.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in mouse models of IBD, reducing inflammation and improving disease symptoms. In addition, this compound has been found to inhibit cancer cell growth and migration in vitro and in vivo. These effects are likely due to the blockade of PAR2 activation by this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide in lab experiments is its selectivity for PAR2, which allows for more specific targeting of this receptor. However, one limitation is that this compound may not be effective in all disease models, as PAR2 activation may not be involved in all pathological processes.
Future Directions
There are several future directions for research on 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit cancer cell growth and migration in vitro and in vivo. Further research is needed to determine its efficacy in different types of cancer and to explore its mechanism of action in cancer cells.
Another area of interest is the potential use of this compound in the treatment of pain and inflammation. PAR2 activation has been implicated in these processes, and this compound has been shown to have anti-inflammatory effects in mouse models of IBD. Further research is needed to determine its efficacy in other models of pain and inflammation.
In addition, the development of new PAR2 inhibitors, including this compound, may have implications for the treatment of other diseases involving PAR2 activation, such as cardiovascular disease and diabetes. Further research is needed to fully explore the potential therapeutic applications of this compound and other PAR2 inhibitors.
Synthesis Methods
The synthesis of 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine to form 4-(pyrrolidin-1-ylsulfonyl)benzene. This intermediate is then reacted with 4-aminobenzenesulfonamide to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide has been studied for its potential therapeutic applications in various disease models. In a study of inflammatory bowel disease (IBD) in mice, this compound was shown to reduce inflammation and improve disease symptoms. In another study, this compound was found to inhibit cancer cell growth and migration in vitro and in vivo, suggesting its potential as an anticancer agent. Further research is needed to fully explore the therapeutic potential of this compound in these and other disease models.
properties
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2/c19-28(23,24)16-7-3-14(4-8-16)20-18(22)13-27-15-5-9-17(10-6-15)29(25,26)21-11-1-2-12-21/h3-10H,1-2,11-13H2,(H,20,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMGYRXBFUSEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)

![N,4-dimethyl-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7696024.png)
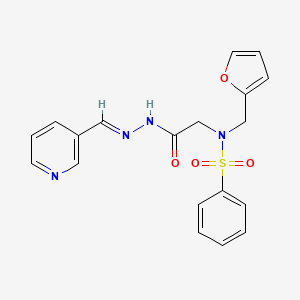
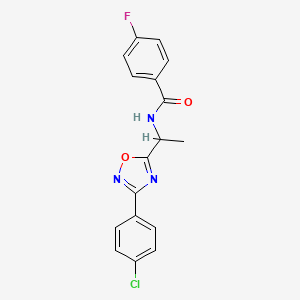
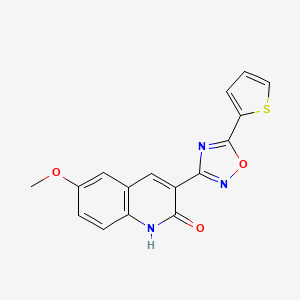
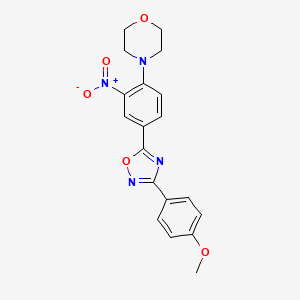
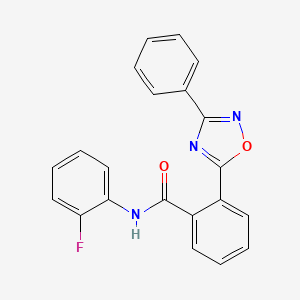

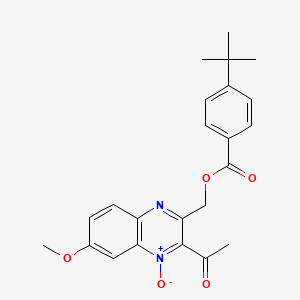
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)


